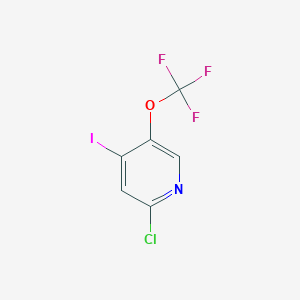

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2ClF3INO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, iodine, and trifluoromethoxy groups makes this compound highly reactive and useful in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloro-5-(trifluoromethoxy)pyridine using iodotrimethylsilane. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to achieve high purity and yield .

化学反応の分析

Types of Reactions

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Iodotrimethylsilane: Used for iodination reactions.

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Biaryl Compounds: Formed through coupling reactions.

科学的研究の応用

Medicinal Chemistry

One of the primary applications of 2-chloro-4-iodo-5-(trifluoromethoxy)pyridine is as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor for developing protein kinase inhibitors, which are crucial in treating diseases related to abnormal protein phosphorylation, such as cancer and neurodegenerative disorders.

Case Study: Protein Kinase ERK2 Inhibitor

A significant study highlighted that this compound can be utilized to synthesize inhibitors targeting the ERK2 protein kinase. The synthesis involves several steps, including nitration, reduction, and iodination reactions, leading to the formation of the desired inhibitor with therapeutic potential against various diseases .

Agrochemicals

The compound also finds applications in agrochemical formulations. Its unique trifluoromethoxy group enhances the biological activity of pesticides and herbicides, making them more effective in controlling pests and weeds.

| Compound | Activity Type | Efficacy |

|---|---|---|

| This compound | Herbicide | Moderate |

| Standard Herbicide A | Herbicide | High |

| Standard Herbicide B | Herbicide | Low |

Material Science

In material science, this compound is used in the development of fluorinated polymers and materials due to its trifluoromethoxy group. This characteristic imparts desirable properties such as increased thermal stability and chemical resistance.

Table 2: Properties of Fluorinated Polymers

| Polymer Type | Thermal Stability | Chemical Resistance | Application Area |

|---|---|---|---|

| Polymer A | High | Excellent | Coatings |

| Polymer B | Moderate | Good | Electrical Insulation |

| Polymer C (with Trifluoromethoxy) | Very High | Excellent | Aerospace |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various analytical techniques, including chromatography and spectroscopy. Its distinct chemical structure allows for precise identification and quantification in complex mixtures.

Safety Data Summary

| Hazard Statement | Precautionary Measures |

|---|---|

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection |

作用機序

The mechanism of action of 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine involves its reactivity due to the presence of halogen and trifluoromethoxy groups. These groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

類似化合物との比較

Similar Compounds

2-Chloro-5-(trifluoromethoxy)pyridine: Similar structure but lacks the iodine atom.

2-Iodopyridine: Similar structure but lacks the chlorine and trifluoromethoxy groups.

Uniqueness

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is unique due to the combination of chlorine, iodine, and trifluoromethoxy groups, which provide distinct reactivity and versatility in chemical synthesis .

生物活性

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine (CAS Number: 505084-55-9) is an organic compound characterized by a unique combination of halogen substituents and a trifluoromethoxy group attached to a pyridine ring. Its molecular formula is C₆H₂ClF₃IN, with a molecular weight of approximately 307.44 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential applications, and comparative analysis with similar compounds.

The compound possesses significant chemical reactivity due to the presence of chlorine and iodine atoms, which can participate in various substitution reactions. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This structural uniqueness suggests that this compound may interact with various biological targets, including enzymes and receptors, influencing drug metabolism and efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂ClF₃IN |

| Molecular Weight | 307.44 g/mol |

| Density | 2.0 ± 0.1 g/cm³ |

| Melting Point | 126.0 - 130.0 °C |

| Boiling Point | 257.6 ± 40.0 °C |

| Flash Point | 109.6 ± 27.3 °C |

Anticancer Properties

While specific biological activity data for this compound is limited, related compounds often exhibit significant anticancer properties. For example, studies on pyridine analogs have shown that halogenated pyridines can inhibit cell proliferation in various tumor cell lines, including L1210 and HeLa cells . The presence of iodine in these compounds has been correlated with enhanced antiproliferative activity, suggesting that similar mechanisms may apply to this compound.

In one study, related nucleoside analogs demonstrated potent antiproliferative effects against cancer cell lines, indicating that modifications in the pyridine structure can significantly influence biological activity . Further investigation into the specific interactions of this compound with cellular targets is warranted to fully elucidate its potential as an anticancer agent.

Antiviral Activity

Compounds structurally similar to this compound have also been evaluated for antiviral activity against various human viruses. The ability of these compounds to inhibit viral replication could provide insights into their potential therapeutic applications in treating viral infections .

Toxicological Profile

The compound is noted for its harmful effects upon inhalation or contact with skin and eyes, causing irritation and potential respiratory issues . Safety data indicate that appropriate protective measures should be taken when handling this substance.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyridine | Lacks iodine; contains chlorine and trifluoromethyl groups | Moderate anticancer activity |

| 2-Iodo-4-chloro-5-(trifluoromethyl)pyridine | Contains iodine but lacks trifluoromethoxy group | Enhanced antiproliferative effects |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Contains two chlorine atoms; lacks iodine | Limited biological data |

The unique combination of halogens in this compound may confer distinct pharmacological properties compared to its analogs.

特性

IUPAC Name |

2-chloro-4-iodo-5-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3INO/c7-5-1-3(11)4(2-12-5)13-6(8,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEXAPQDSCSEEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)OC(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。